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molecular formula C22H29ClN2O2S B8640100 Ethanol, 2-((1-(3-(10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride CAS No. 40474-44-0

Ethanol, 2-((1-(3-(10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride

Cat. No. B8640100
M. Wt: 421.0 g/mol
InChI Key: IRNFBKYENXFBAE-UHFFFAOYSA-N
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Patent
US04018922

Procedure details

22.5 g (0.15 mole) of sodium iodide was added to a solution of 41.5 g (0.15 mole) of 10-(3-chloropropyl)-phenothiazine in 400 ml of methyl ethyl ketone and then 15.2 g (0.15 mole) of triethylamine followed by 21.7 g (0.15 mole) of 2-(4-piperidyloxy)-ethanol were added to the reaction mixture. The solution was refluxed with stirring for 20 hours and after cooling, the precipitate formed was removed by vacuum filtration. The filtrate was evaporated to dryness and the oily residue was extracted with aqueous hydrochloric acid. The acidic extract was washed with ether, made alkaline and was extracted with benzene. The benzene phase was repeatedly washed with water, dried and concentrated to obtain an oil. The oil was dissolved in ether and hydrogen chloride in ether was added thereto. The precipitate was recoved by vacuum filtration and was crystallized from a 95% ethanol-ether mixture to obtain 35 g (55% yield) of 10-[3-(4-β-hydroxyethoxypiperidino)-propyl]-phenothiazine hydrochloride in the form of white crystals melting at 183° C on a heated microscopic stage. The product was identical to that of Example XI.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
21.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I-].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6][N:7]1[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[S:14][C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2.C(N(CC)CC)C.[NH:28]1[CH2:33][CH2:32][CH:31]([O:34][CH2:35][CH2:36][OH:37])[CH2:30][CH2:29]1.Cl>C(C(C)=O)C.CCOCC>[ClH:3].[OH:37][CH2:36][CH2:35][O:34][CH:31]1[CH2:32][CH2:33][N:28]([CH2:4][CH2:5][CH2:6][N:7]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[S:14][C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:29][CH2:30]1 |f:0.1,8.9|

Inputs

Step One
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
41.5 g
Type
reactant
Smiles
ClCCCN1C2=CC=CC=C2SC=2C=CC=CC12
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
21.7 g
Type
reactant
Smiles
N1CCC(CC1)OCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the oily residue was extracted with aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
WASH
Type
WASH
Details
was washed with ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
WASH
Type
WASH
Details
The benzene phase was repeatedly washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil
FILTRATION
Type
FILTRATION
Details
The precipitate was recoved by vacuum filtration
CUSTOM
Type
CUSTOM
Details
was crystallized from a 95% ethanol-ether mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.OCCOC1CCN(CC1)CCCN1C2=CC=CC=C2SC=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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